![molecular formula C37H43N3O4 B2518514 2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 610757-09-0](/img/structure/B2518514.png)
2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral Action of Benzo[de]isoquinoline-1,3-diones
The study of benzo[de]isoquinoline-1,3-diones has revealed their potential as antiviral agents. Specifically, derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione have demonstrated inhibitory effects on the replication of herpes simplex and vaccinia viruses in chick embryo cell cultures. Interestingly, these compounds did not affect the replication of influenza and Sindbis viruses, nor did they exhibit virucidal effects. The antiviral activity was found to be time-related, and in vivo studies showed that these compounds could prevent or reduce the severity of ocular and dermal infections caused by vaccinia virus in rabbits .
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones
In the realm of organic crystal engineering, the synthesis of 1,4-piperazine-2,5-dione derivatives has been explored. One such compound was synthesized with a yield of 23% over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate. The study focused on the crystallization process, which yielded polymorphic crystalline forms through slow diffusion of ether into a chloroform solution and slow evaporation of an ethanol-chloroform-benzene solution. These polymorphs were characterized by their distinct hydrogen-bonding networks, as determined by single-crystal X-ray analysis. Furthermore, the association of this piperazinedione in solution was investigated using mass spectrometry and nuclear magnetic resonance spectroscopy. The data from these techniques, interpreted with the aid of solid-state structures, provided insights into solution aggregation. The association constants derived from the NMR data align with those of other cyclic cis amides in chloroform solvent .
Synthesis Analysis
The synthesis of benzo[de]isoquinoline-1,3-diones and their derivatives is a multi-step process that can yield various compounds with potential biological activity. The synthesis of 1,4-piperazine-2,5-dione, for instance, involves a sequence of reactions starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, resulting in a compound that can form different polymorphic crystals with unique hydrogen-bonding patterns .
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-diones is crucial for their biological activity. Single-crystal X-ray analysis has been employed to determine the hydrogen-bonding networks of polymorphic forms, which are essential for understanding the compound's properties and interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and the biological activity of benzo[de]isoquinoline-1,3-diones are complex. The antiviral activity of these compounds against specific viruses suggests that they interact with the viral replication machinery in a time-dependent manner . The synthesis process itself involves reactions that lead to the formation of polymorphic crystals, which can be studied to understand the compound's behavior in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[de]isoquinoline-1,3-diones are influenced by their molecular structure and the presence of different functional groups. The polymorphism observed in the crystalline forms indicates that these compounds can exhibit varied properties depending on their crystal structure. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been used to study the association of these compounds in solution, providing valuable information about their behavior in different solvents .
Scientific Research Applications
Metabolism and Disposition Studies
Compounds with structures that include piperazine derivatives are often studied for their metabolic pathways and disposition in humans. For instance, the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which is a complex molecule including a piperazine derivative, were determined through a study involving healthy male subjects. The study explored the pharmacokinetics, including elimination routes and metabolite identification, highlighting the importance of understanding how these compounds are processed in the body for their potential therapeutic applications (Renzulli et al., 2011).
Novel Sedative Agents
Research into piperazine derivatives also extends to their use as sedatives or anesthetics. A study on a novel isoindoline water-soluble benzodiazepine receptor agonist explored its anesthetic and sedative properties. This demonstrates the exploration of piperazine-containing compounds for their CNS effects, potentially contributing to the development of new anesthetic agents with favorable profiles (Sneyd et al., 2012).
Future Directions
Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . This suggests potential future directions for the development and study of similar compounds.
properties
IUPAC Name |
2-[2-[4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N3O4/c41-30(24-44-31-9-7-29(8-10-31)37-20-25-17-26(21-37)19-27(18-25)22-37)23-39-13-11-38(12-14-39)15-16-40-35(42)32-5-1-3-28-4-2-6-33(34(28)32)36(40)43/h1-10,25-27,30,41H,11-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAJBMTDUXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

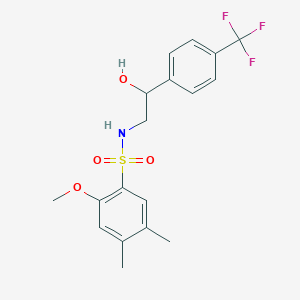
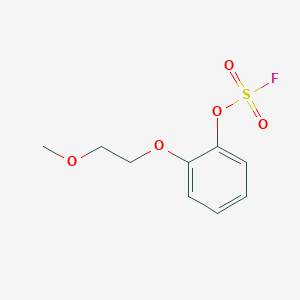
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
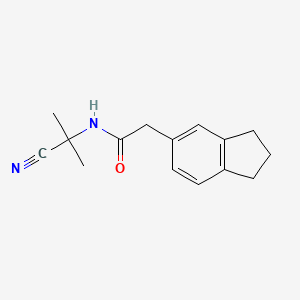
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)
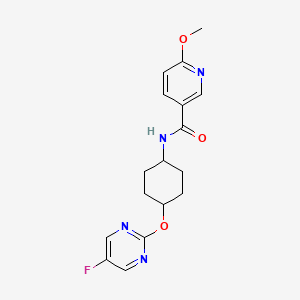
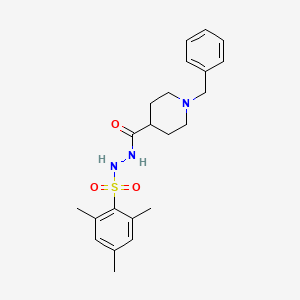
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)
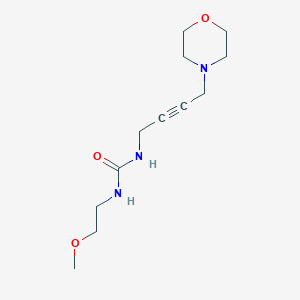
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)